molecular formula C9H11ClO3 B13807759 methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate

methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate

Cat. No.: B13807759
M. Wt: 202.63 g/mol
InChI Key: MWOSGKUVHHKVER-RNFRBKRXSA-N
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Description

Methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate is a chemical compound with a unique structure that includes a cyclohexene ring substituted with a carbonochloridoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate typically involves the reaction of a cyclohexene derivative with a chlorinating agent to introduce the carbonochloridoyl group. This is followed by esterification to form the carboxylate ester. Common reagents used in these reactions include thionyl chloride or oxalyl chloride for chlorination and methanol for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized cyclohexene derivatives .

Scientific Research Applications

Methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonochloridoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern and the presence of both a carbonochloridoyl group and a carboxylate ester. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H11ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3/t6-,7-/m1/s1

InChI Key

MWOSGKUVHHKVER-RNFRBKRXSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC=CC[C@H]1C(=O)Cl

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)Cl

Origin of Product

United States

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